molecular formula C19H19FN2 B11507393 2-[(E)-2-(4-fluorophenyl)ethenyl]-1-(2-methylpropyl)-1H-benzimidazole

2-[(E)-2-(4-fluorophenyl)ethenyl]-1-(2-methylpropyl)-1H-benzimidazole

Cat. No.: B11507393
M. Wt: 294.4 g/mol
InChI Key: WMVAFPPNVFKNLP-FMIVXFBMSA-N
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Description

2-[(1E)-2-(4-Fluorophenyl)ethenyl]-1-(2-Methylpropyl)-1H-1,3-Benzodiazole is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group and a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-Fluorophenyl)ethenyl]-1-(2-Methylpropyl)-1H-1,3-Benzodiazole typically involves multiple steps, starting with the preparation of the benzodiazole ring followed by the introduction of the fluorophenyl group. Common synthetic routes include:

    Cyclization Reactions: Formation of the benzodiazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the fluorophenyl group via substitution reactions using reagents like fluorobenzene derivatives.

    Ethenylation: Addition of the ethenyl group to the fluorophenyl ring under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-Fluorophenyl)ethenyl]-1-(2-Methylpropyl)-1H-1,3-Benzodiazole undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[(1E)-2-(4-Fluorophenyl)ethenyl]-1-(2-Methylpropyl)-1H-1,3-Benzodiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(4-Fluorophenyl)ethenyl]-1-(2-Methylpropyl)-1H-1,3-Benzodiazole involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, while the benzodiazole ring can modulate biological activity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)ethylamine: Shares the fluorophenyl group but differs in the overall structure.

    tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate: Contains a similar fluorophenyl group but has a different core structure.

Uniqueness

2-[(1E)-2-(4-Fluorophenyl)ethenyl]-1-(2-Methylpropyl)-1H-1,3-Benzodiazole is unique due to its specific combination of a fluorophenyl group and a benzodiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H19FN2

Molecular Weight

294.4 g/mol

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-1-(2-methylpropyl)benzimidazole

InChI

InChI=1S/C19H19FN2/c1-14(2)13-22-18-6-4-3-5-17(18)21-19(22)12-9-15-7-10-16(20)11-8-15/h3-12,14H,13H2,1-2H3/b12-9+

InChI Key

WMVAFPPNVFKNLP-FMIVXFBMSA-N

Isomeric SMILES

CC(C)CN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)F

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)F

Origin of Product

United States

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